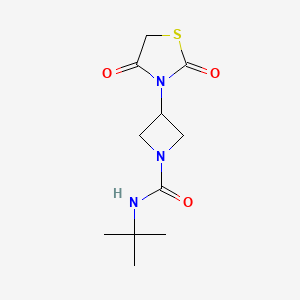![molecular formula C17H24N4O2S B2676681 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide CAS No. 1786205-44-4](/img/structure/B2676681.png)
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用机制
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide works by selectively inhibiting GABA transaminase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a variety of biochemical and physiological effects, including reduced seizure activity, improved cognitive function, and potential therapeutic benefits in a variety of neurological and psychiatric disorders.
实验室实验的优点和局限性
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide has several advantages for use in laboratory experiments, including its potency and selectivity for GABA transaminase, as well as its ability to enhance GABAergic neurotransmission. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide. These include further investigation of its therapeutic potential in a variety of neurological and psychiatric disorders, as well as the development of more selective and potent GABA transaminase inhibitors. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to fully understand its safety and efficacy as a potential therapeutic agent.
合成方法
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclohexane with ethyl 2-bromoacetate to form N-ethyl 2-bromoacetyl-1-cyanocyclohexane. This intermediate is then reacted with 2-(1,3-thiazol-2-yl)morpholine to form N-ethyl 2-(2-(1,3-thiazol-2-yl)morpholin-4-yl)acetyl-1-cyanocyclohexane. Finally, this intermediate is treated with propionyl chloride to form this compound.
科学研究应用
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Preclinical studies have shown that this compound can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans with epilepsy and other neurological disorders.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13(15(22)20-17(12-18)5-3-2-4-6-17)21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,13-14H,2-6,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJNJGDSIMNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

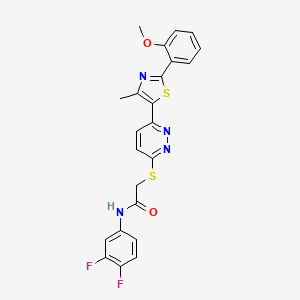
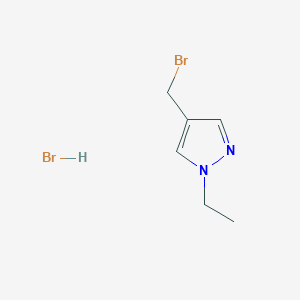

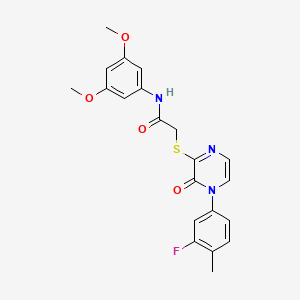
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
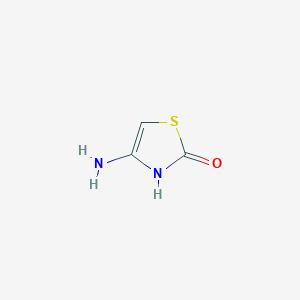
![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2676617.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)

![Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2676620.png)
